- Preparation of pyrrolidineanilines for treating endometriosis or uterine fibroids, World Intellectual Property Organization, , ,
Cas no 848696-72-0 (1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene)

1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene
- 1-(bromomethyl)-2-chloro-3,4-bis(methyloxy)benzene
- 848696-72-0
- MFCD18850387
- AS-9937
- Benzene, 1-(bromomethyl)-2-chloro-3,4-dimethoxy-
- CS-0238074
- FT-0717288
- EN300-1896573
- AKOS012942473
- FSKSHIWXDFHKQF-UHFFFAOYSA-N
- SCHEMBL3025957
- DA-30701
-
- MDL: MFCD18850387
- Inchi: InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
- InChI Key: FSKSHIWXDFHKQF-UHFFFAOYSA-N
- SMILES: COC1=C(C(=C(C=C1)CBr)Cl)OC
Computed Properties
- Exact Mass: 263.95527g/mol
- Monoisotopic Mass: 263.95527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 18.5Ų
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308744-250mg |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 97% | 250mg |
¥4795.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308744-1g |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 97% | 1g |
¥10483.00 | 2024-07-28 | |
abcr | AB418866-1 g |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 1g |
€263.00 | 2022-03-24 | ||
Enamine | EN300-1896573-0.1g |
1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 95% | 0.1g |
$155.0 | 2023-09-18 | |
Enamine | EN300-1896573-0.25g |
1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 95% | 0.25g |
$222.0 | 2023-09-18 | |
Enamine | EN300-1896573-2.5g |
1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 95% | 2.5g |
$942.0 | 2023-09-18 | |
A2B Chem LLC | AH74560-1g |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 95% | 1g |
$507.00 | 2024-04-19 | |
abcr | AB418866-1g |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene; . |
848696-72-0 | 1g |
€714.00 | 2025-02-21 | ||
A2B Chem LLC | AH74560-5g |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 95% | 5g |
$1995.00 | 2024-04-19 | |
Crysdot LLC | CD12025404-5g |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene |
848696-72-0 | 97% | 5g |
$832 | 2024-07-24 |
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene Production Method
Synthetic Routes 1
1.2 Reagents: Sodium bicarbonate
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene Raw materials
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene Preparation Products
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene Related Literature
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
4. Back matter
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene
Recent Advances in the Application of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene (CAS: 848696-72-0) in Chemical Biology and Pharmaceutical Research
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene (CAS: 848696-72-0) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This halogenated aromatic compound serves as a critical building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its utility in constructing complex molecular architectures through efficient cross-coupling reactions and nucleophilic substitutions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 848696-72-0 to introduce the key 2-chloro-3,4-dimethoxyphenyl moiety, which significantly enhanced the compounds' binding affinity and selectivity. The study reported a 40% improvement in inhibitory potency compared to previous generations of inhibitors, with IC50 values reaching the low nanomolar range (2.3-8.7 nM) against BTK.
In chemical biology applications, 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene has shown promise as a versatile linker for protein conjugation. A recent Nature Chemical Biology publication (2024) detailed its use in developing activity-based probes for studying cysteine proteases. The bromomethyl group enables efficient thioether formation with cysteine residues, while the chloro and dimethoxy substituents provide optimal spacing and orientation for target engagement. This approach has enabled real-time monitoring of protease activity in live cells with unprecedented spatial resolution.
The compound's stability profile has been extensively characterized in a 2024 Pharmaceutical Research article. Accelerated stability studies under various pH conditions (2.0-9.0) and temperatures (4-40°C) revealed excellent chemical stability, with less than 5% degradation observed after 6 months at 25°C. These properties make it particularly valuable for long-term storage and transportation in pharmaceutical manufacturing processes.
Emerging applications in radiopharmaceuticals have also been reported. A recent ACS Medicinal Chemistry Letters study (2024) described the use of 848696-72-0 as a precursor for 18F-labeled PET tracers. The bromomethyl group served as an excellent leaving group for nucleophilic aromatic substitution with [18F]fluoride, achieving radiochemical yields of 72-85% and high molar activities (>50 GBq/μmol). These tracers demonstrated excellent blood-brain barrier penetration and specific binding to σ1 receptors in preclinical models.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) have established an occupational exposure limit (OEL) of 0.1 mg/m3 for 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene based on 28-day repeat dose toxicity studies in rodents. The compound showed moderate skin sensitization potential but no evidence of genotoxicity in standard Ames tests and micronucleus assays.
Looking forward, several clinical-stage compounds derived from 848696-72-0 are expected to enter Phase II trials in 2025, targeting oncology and autoimmune indications. The unique electronic properties imparted by its substitution pattern continue to make this intermediate invaluable for structure-activity relationship optimization in drug discovery programs worldwide.
848696-72-0 (1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene) Related Products
- 1185297-13-5(2-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride)
- 1240390-30-0((3S,4S)-3-[[(1S)-1-Phenylethyl]amino]oxan-4-ol)
- 2763975-75-1(2-Hydroxy-6-(2,2,2-trifluoroacetyl)-6-azaspiro[3.5]nonane-2-carboxylic acid)
- 473567-24-7(ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride)
- 1564266-03-0((2’R,2R,trans)-Saxagliptin)
- 1270420-41-1(2-(1-amino-3-hydroxypropyl)benzonitrile)
- 2193051-97-5((4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran)
- 2138100-34-0(2-(1,8-naphthyridin-4-yl)butanoic acid)
- 1207052-97-8(2,5-dimethyl-N-{2-(6-methylpyridazin-3-yl)aminoethyl}benzamide)
- 2580231-40-7(5-{(benzyloxy)carbonylamino}-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid)
